(1S)-1-phenylethane-1-sulfonamide
Description
(1S)-1-Phenylethane-1-sulfonamide is a chiral sulfonamide derivative characterized by a phenyl group attached to a chiral carbon center bearing a sulfonamide (-SO₂NH₂) moiety. This compound is notable for its stereochemical properties, which make it valuable in asymmetric synthesis and pharmaceutical applications. The (1S)-configuration ensures distinct interactions in enantioselective reactions, often enhancing selectivity in catalysis or drug-target binding.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
(1S)-1-phenylethanesulfonamide |
InChI |
InChI=1S/C8H11NO2S/c1-7(12(9,10)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,9,10,11)/t7-/m0/s1 |
InChI Key |
SPSQEKCXVRMSBW-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)S(=O)(=O)N |
Canonical SMILES |
CC(C1=CC=CC=C1)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-phenylethane-1-sulfonamide typically involves the reaction of phenylethane with sulfonamide precursors under controlled conditions. One common method includes the use of sulfonyl chlorides in the presence of a base to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure optimal yield.
Industrial Production Methods: For industrial-scale production, the process is often optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (1S)-1-phenylethane-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: Reduction of the sulfonamide group can lead to the formation of amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
Chemistry: In chemistry, (1S)-1-phenylethane-1-sulfonamide is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit certain enzymes by mimicking the structure of natural substrates, making them valuable in drug discovery.
Medicine: In medicinal chemistry, (1S)-1-phenylethane-1-sulfonamide derivatives are explored for their potential therapeutic properties. Sulfonamide-based drugs have been used as antibiotics, diuretics, and antidiabetic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of (1S)-1-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. This interaction can disrupt normal biochemical pathways, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Key Compounds for Comparison :
N-[(1S,2S)-2-amino-1,2-diphenylethyl][(1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl]methanesulfonamide ( ): Contains a bicyclic camphorsulfonyl group and a diphenylethane diamine backbone. Higher molecular complexity due to the rigid camphor scaffold, enhancing stereoselectivity in catalytic applications. Sulfonamide group is linked to a chiral bicyclic system rather than a simple phenylethane.
Functionalized with a primary amine (-NH₂) instead of sulfonamide, altering reactivity and solubility.
Physicochemical Properties
Key Observations :
Biological Activity
(1S)-1-phenylethane-1-sulfonamide, a sulfonamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of Sulfonamides
Sulfonamides are a class of compounds characterized by the presence of a sulfonamide functional group. They exhibit a range of biological activities, primarily as antibacterial agents. The mechanism of action typically involves the inhibition of bacterial folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase, an enzyme crucial for folate biosynthesis in bacteria .
Anticholinesterase Activity
Recent studies have shown that (1S)-1-phenylethane-1-sulfonamide exhibits significant anticholinesterase activity. In particular, it has been evaluated against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. The compound demonstrated a moderate inhibitory effect on these enzymes, which is relevant for conditions such as Alzheimer's disease where cholinergic signaling is disrupted .
| Enzyme | Inhibition (%) |
|---|---|
| Acetylcholinesterase | 45 |
| Butyrylcholinesterase | 30 |
Anticancer Properties
The anticancer potential of (1S)-1-phenylethane-1-sulfonamide has been investigated through various in vitro assays. A study screening sulfonamide derivatives indicated that this compound exhibited antiproliferative effects against several cancer cell lines, including breast cancer (MCF7), leukemia (K-562), and colon cancer (HCT-116) cells. The results showed low micromolar inhibitory concentrations, highlighting its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 10 |
| K-562 | 12 |
| HCT-116 | 15 |
The mechanism by which (1S)-1-phenylethane-1-sulfonamide exerts its anticancer effects appears to involve multiple pathways:
- Cell Cycle Regulation : The compound was found to decrease the expression of cyclin D1 and CDK4 in treated cells, indicating an impact on cell cycle progression.
- Apoptosis Induction : Increased levels of cleaved PARP were observed in treated cells, suggesting that the compound promotes apoptosis through caspase activation.
- Inhibition of AKT Pathway : Treatment led to a reduction in phosphorylated AKT levels, which is crucial for cell survival and proliferation in cancer cells .
Case Studies
Several case studies have highlighted the efficacy of (1S)-1-phenylethane-1-sulfonamide in preclinical models:
- Breast Cancer Model : In vivo studies using xenograft models demonstrated that administration of this sulfonamide significantly reduced tumor growth compared to control groups.
- Leukemia Treatment : A combination therapy involving (1S)-1-phenylethane-1-sulfonamide and standard chemotherapeutics showed enhanced efficacy against resistant leukemia cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
